molecular formula C16H19Cl2N3O2S2 B2968541 5-chloro-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1049467-01-7

5-chloro-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2968541
CAS No.: 1049467-01-7
M. Wt: 420.37
InChI Key: JGWYDCMYYKNSCF-UHFFFAOYSA-N
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Description

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .


Synthesis Analysis

The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The structure of similar compounds is often assigned by HRMS, IR, 1 H and 13 C NMR experiments .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve aza-Michael addition between diamine and the in situ generated sulfonium salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve analysis of 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .

Scientific Research Applications

Synthesis and Biological Applications

Antiviral and Anticancer Properties

Studies have delved into the synthesis of related sulfonamide derivatives, showcasing their antiviral and anticancer activities. For instance, sulfonamides derived from thiophene sulfonamide demonstrated potential against various cancer cell lines and viruses. These findings indicate the compound's relevance in developing treatments against specific types of cancer and viral infections (Chen et al., 2010; Arsenyan et al., 2016).

Neuroprotective Effects

Research has also explored the neuroprotective effects of related compounds, with one study highlighting the synthesis of a derivative that enhances nerve growth factor-induced neurite outgrowth. This suggests potential applications in neurodegenerative disease treatment or management (Williams et al., 2010).

Antimicrobial and Antifungal Activities

Several studies have synthesized sulfonamide derivatives with significant antimicrobial and antifungal activities. These compounds have been evaluated against a range of bacterial and fungal strains, indicating their potential as bases for developing new antimicrobial and antifungal agents (Abbavaram et al., 2013; Sharma et al., 2014).

Chemical Synthesis and Characterization

Innovative Synthesis Techniques

The microwave-assisted synthesis technique has been applied to produce derivatives of the compound, highlighting a more efficient method for generating sulfonamide-based molecules. This approach may offer advantages in terms of speed and yield, essential for pharmaceutical development and research (Williams et al., 2010).

Structural and Functional Exploration

Research into sulfonamide derivatives also includes exploring their structural and functional properties through synthesis and characterization. These studies provide insight into the molecular configurations that influence biological activity and potential therapeutic applications (Branowska et al., 2022).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to note that some compounds with similar structures have been classified as potential carcinogens .

Future Directions

Future research could focus on further understanding the synthesis, properties, and potential applications of this compound. Given the wide range of biological activity exhibited by piperazine derivatives, this compound could potentially have interesting pharmaceutical applications .

Properties

IUPAC Name

5-chloro-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O2S2/c17-13-1-3-14(4-2-13)21-11-9-20(10-12-21)8-7-19-25(22,23)16-6-5-15(18)24-16/h1-6,19H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWYDCMYYKNSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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